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Compound of Interest

Compound Name: Fmoc-D-Gln(Trt)-OH

Cat. No.: B557035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Gln(Trt)-OH, a

critical building block for beginners and experts alike in the field of solid-phase peptide

synthesis (SPPS). This document details its chemical properties, applications, and the strategic

importance of its constituent parts—the Fmoc and Trt protecting groups and the D-enantiomer

of glutamine. Detailed experimental protocols and quantitative data are presented to facilitate

its effective use in research and drug development.

Introduction to Fmoc-D-Gln(Trt)-OH
Fmoc-D-Gln(Trt)-OH is a protected amino acid derivative specifically designed for use in

Fmoc-based solid-phase peptide synthesis. It allows for the controlled and efficient

incorporation of a D-glutamine residue into a growing peptide chain. The unique combination of

its three key features offers significant advantages in the synthesis of peptides with enhanced

stability and specific biological functions.

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-

amino group of the amino acid. Its primary advantage is its removal under mild basic

conditions, typically with a solution of piperidine in a polar aprotic solvent like

dimethylformamide (DMF). This mild deprotection is orthogonal to the acid-labile side-chain

protecting groups, ensuring the integrity of the peptide during synthesis.[1][2][3] The removal

of the Fmoc group can be monitored by UV spectroscopy due to the fluorescent nature of its

dibenzofulvene byproduct.[1]
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Trt (Trityl) Group: The bulky trityl group protects the side-chain amide of the glutamine

residue. This protection is crucial to prevent undesirable side reactions during peptide

synthesis, such as the dehydration of the amide to a nitrile or cyclization to form

pyroglutamate, particularly when glutamine is at the N-terminus.[4] Furthermore, the Trt

group significantly enhances the solubility of the Fmoc-amino acid in common SPPS

solvents.[5][6]

D-Glutamine: This is the dextrorotatory enantiomer of the naturally occurring L-glutamine.

The incorporation of D-amino acids into peptides is a key strategy to increase their

resistance to enzymatic degradation by proteases in biological systems.[7][8] This enhanced

stability often leads to a longer in vivo half-life and can influence the peptide's conformation

and biological activity.[7][8]

Physicochemical and Purity Data
The quality and properties of Fmoc-D-Gln(Trt)-OH are critical for successful peptide synthesis.

The following tables summarize key quantitative data for this reagent.

Property Value

Molecular Formula C₃₉H₃₄N₂O₅

Molecular Weight 610.70 g/mol [9]

Appearance White to off-white powder or crystals[8]

Melting Point 232-237 °C[8]

Optical Activity [α]22/D +13.4° (c = 1% in DMF)

Table 1: Physicochemical Properties of Fmoc-D-Gln(Trt)-OH.
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Purity Specification Value

Assay (HPLC) ≥99.0%

Enantiomeric Purity ≥99.8%

Assay (Acidimetric) ≥98.0%

Assay (TLC) ≥98%

Table 2: Purity Specifications for high-quality Fmoc-D-Gln(Trt)-OH.

Solvent Solubility

Dimethylformamide (DMF) Readily Soluble[5][6]

N-Methyl-2-pyrrolidone (NMP) Soluble

Dichloromethane (DCM) Slightly Soluble

Acetonitrile Slightly Soluble[8]

Chloroform Slightly Soluble[8]

Table 3: Solubility Profile of Fmoc-D-Gln(Trt)-OH in Common Organic Solvents.

Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-D-
Gln(Trt)-OH in manual Fmoc-SPPS.

Resin Swelling and Preparation
Proper swelling of the solid support is essential for efficient peptide synthesis.

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

Add a sufficient volume of DMF to cover the resin completely.

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
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After swelling, drain the DMF.

Fmoc-D-Gln(Trt)-OH Coupling
This protocol describes the coupling of Fmoc-D-Gln(Trt)-OH to the free amine on the resin-

bound peptide chain using HBTU as the coupling agent.

Materials:

Fmoc-D-Gln(Trt)-OH

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

DMF (peptide synthesis grade)

Resin with a free N-terminal amine

Procedure:

Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-D-Gln(Trt)-OH
and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA to the solution. The

volume of DMF should be minimal but sufficient to fully dissolve the reagents.

Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected

resin.

Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature

with gentle agitation.

Monitoring the Coupling: To ensure the reaction has gone to completion, a qualitative

ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative

result (beads remain colorless or yellow) indicates the absence of free primary amines and a

successful coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b557035?utm_src=pdf-body
https://www.benchchem.com/product/b557035?utm_src=pdf-body
https://www.benchchem.com/product/b557035?utm_src=pdf-body
https://www.benchchem.com/product/b557035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: After the coupling is complete, drain the reaction solution and wash the resin

thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Coupling Reagent Typical Coupling Time Coupling Efficiency

DIC/HOBt 60 - 120 min ~95 - 98%

HBTU/DIPEA 30 - 60 min >99%

HATU/DIPEA 20 - 45 min >99.5%

Table 4: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids.

(Note: Efficiency can vary based on the peptide sequence and reaction conditions).

Fmoc Group Deprotection
This protocol details the removal of the Fmoc protecting group to expose the N-terminal amine

for the next coupling step.

Materials:

20% (v/v) Piperidine in DMF

DMF (peptide synthesis grade)

Procedure:

Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5

minutes.

Drain: Drain the deprotection solution.

Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an

additional 10-15 minutes.

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7

times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
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Cleavage from Resin and Final Deprotection
This final step cleaves the synthesized peptide from the solid support and removes the side-

chain protecting groups, including the Trt group from the D-glutamine residue.

Materials:

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Dichloromethane (DCM)

Cold diethyl ether

Procedure:

Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a

stream of nitrogen or in a vacuum desiccator.

Cleavage Reaction: Add the cleavage cocktail to the dry resin in a well-ventilated fume hood.

Use approximately 10 mL of cocktail per gram of resin.

Reaction Time: Gently agitate the mixture at room temperature for 2-3 hours. The Trt group's

removal is indicated by the appearance of a yellow-orange color due to the formation of the

trityl cation. TIS acts as a scavenger for these cations.

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash

the peptide pellet with cold ether 2-3 more times.

Drying: Dry the crude peptide under vacuum to remove residual ether. The peptide is then

ready for purification by HPLC.

Visualizing Workflows and Pathways
Structure and Protection Scheme of Fmoc-D-Gln(Trt)-OH
The following diagram illustrates the key components of the Fmoc-D-Gln(Trt)-OH molecule.
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Structure of Fmoc-D-Gln(Trt)-OH

Experimental Workflow in Fmoc-SPPS
The diagram below outlines the cyclical process of incorporating an amino acid like Fmoc-D-
Gln(Trt)-OH in solid-phase peptide synthesis.
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Fmoc-SPPS Cycle Workflow
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Glutamate-Glutamine Cycle in Neurons and Astrocytes
While a specific signaling pathway directly modulated by a D-glutamine-containing peptide is

not yet well-defined in the literature, we can visualize a fundamental neurological process

where glutamine is a key player: the glutamate-glutamine cycle. Peptides containing D-

glutamine, due to their enhanced stability, could serve as a prolonged source of D-glutamine,

which might interact with or modulate this cycle, although the precise enzymatic and transport

kinetics of the D-enantiomer in this pathway require further investigation.
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The Glutamate-Glutamine Cycle
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Conclusion
Fmoc-D-Gln(Trt)-OH is an indispensable reagent in modern peptide synthesis, offering a

strategic solution for incorporating D-glutamine residues while preventing common side

reactions and improving solubility. Its use allows for the creation of peptides with enhanced

stability against enzymatic degradation, a critical attribute for therapeutic peptide development.

By understanding the principles behind its design and following optimized protocols,

researchers can effectively leverage this building block to synthesize complex and challenging

peptides for a wide range of scientific and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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